molecular formula C18H17F2N7O3S B2785988 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 2034471-17-3

3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2785988
CAS No.: 2034471-17-3
M. Wt: 449.44
InChI Key: OFLQBVUXQJLXCW-UHFFFAOYSA-N
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Description

3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine (CAS 2034471-17-3) is a high-purity chemical compound supplied for research purposes. It features a complex molecular structure with a pyridazine core linked to a piperazine ring and a 1,2,4-triazole moiety, as represented by the molecular formula C18H17F2N7O3S and a molecular weight of 449.4345 g/mol . This specific structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery . Compounds featuring piperazine and triazole substructures are frequently investigated for their potential to interact with biological targets such as protein kinases, including the c-Met receptor, and for GABA-A receptor modulating activity . The presence of the difluoromethanesulfonyl group is a notable structural feature that can influence the compound's electronic properties, metabolic stability, and binding affinity. Researchers exploring the development of novel therapeutic agents for conditions such as cancer and neurological disorders may find this compound a valuable scaffold for biological screening and structure-activity relationship (SAR) studies . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N7O3S/c19-18(20)31(29,30)14-4-2-1-3-13(14)17(28)26-9-7-25(8-10-26)15-5-6-16(24-23-15)27-12-21-11-22-27/h1-6,11-12,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLQBVUXQJLXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with piperazine and phenyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The triazole and pyridazine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the aromatic rings.

    Substitution: Halogenation and other substitution reactions can be performed on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it a promising lead compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in catalysis, polymer science, and other areas of industrial chemistry.

Mechanism of Action

The mechanism of action of 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring in the target compound is substituted with a 2-difluoromethanesulfonylbenzoyl group , distinguishing it from analogs with simpler sulfonyl or aryl substituents. For instance:

  • 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine () features a 2,4-difluorophenylsulfonyl group. The difluoromethanesulfonyl group in the target compound may confer greater electron-withdrawing effects and altered lipophilicity compared to aryl-sulfonyl derivatives .
  • Compounds in utilize a (2-fluorophenyl)piperazine substituent, which lacks the sulfonyl group entirely. The absence of sulfonyl functionality reduces polarity and may impact target binding .

Pyridazine Core Modifications

The 6-(1H-1,2,4-triazol-1-yl)pyridazine moiety is critical for hydrogen bonding and π-π interactions. Comparisons include:

  • 6-(1H-1,2,4-Triazol-1-yl)pyridazine derivatives (): Similar triazole-containing compounds, such as 1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (), highlight the role of trifluoromethyl groups in enhancing lipophilicity and metabolic stability .

Data Table: Structural and Hypothesized Properties

Compound Name Piperazine Substituent Pyridazine Substituent Molecular Weight Hypothesized Activity
Target Compound 2-Difluoromethanesulfonylbenzoyl 1H-1,2,4-Triazol-1-yl ~505.4 g/mol Antimicrobial, CNS modulation
3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-Difluorophenylsulfonyl 3-Methyl-1H-pyrazol-1-yl ~464.4 g/mol Enzyme inhibition
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone 2-Fluorophenyl Ketone ~330.3 g/mol Serotonin receptor interaction
1-{4-[6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one Trifluoromethylphenyl ethanone 1H-1,2,4-Triazol-1-yl ~417.4 g/mol Antifungal, Anticancer

Key Research Findings

Sulfonyl Group Impact: The difluoromethanesulfonyl group likely enhances metabolic stability compared to non-sulfonyl analogs (e.g., ) and increases electron-withdrawing effects relative to aryl-sulfonyl derivatives () .

Triazole vs.

Synthetic Feasibility : and suggest that the target compound can be synthesized via sequential nucleophilic substitutions and condensations, leveraging commercially available reagents (e.g., 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, ) .

Biological Activity

The compound 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and results from various studies.

Chemical Structure

The molecular formula of the compound is C19H19F2N5O2SC_{19}H_{19}F_2N_5O_2S, with a complex structure that includes a piperazine ring and a triazole moiety. The presence of difluoromethanesulfonyl and pyridazine enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Compounds containing piperazine and triazole rings have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The triazole moiety is known for its antifungal activity, potentially making this compound effective against certain pathogens.

In Vitro Studies

Several studies have reported on the cytotoxic effects of similar compounds. For instance, a related compound with a triazole structure demonstrated significant cytotoxicity against various cancer cell lines, including BT-474 and HeLa, with IC50 values in the micromolar range .

CompoundCell LineIC50 (μM)Mechanism
10ecBT-4740.99 ± 0.01Induces apoptosis via tubulin polymerization inhibition
3gEGFR T790M8.40 ± 0.7Multi-target inhibitor

Case Studies

A case study involving the synthesis and testing of triazole derivatives indicated that compounds similar to the target molecule significantly inhibited cancer cell proliferation and induced apoptosis through caspase activation .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in treating various diseases:

  • Cancer Therapy : The ability to induce apoptosis and inhibit cell cycle progression makes it a candidate for further development as an anticancer agent.
  • Infectious Diseases : Its antifungal properties could be explored in treating infections caused by resistant fungal strains.

Q & A

What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?

(Basic)
Answer :
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the pyridazine core. Key steps include:

  • Step 1 : Coupling of the piperazine moiety to the pyridazine ring via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 2 : Introduction of the difluoromethanesulfonylbenzoyl group via sulfonylation, optimized at 0–5°C to prevent side reactions .
  • Step 3 : Triazole ring incorporation using Huisgen cycloaddition or copper-catalyzed "click" chemistry, with solvent selection (e.g., DMF or THF) critical for yield .
    Critical conditions include temperature control (60–80°C for coupling steps), solvent polarity, and exclusion of moisture .

How can computational chemistry methods enhance the design of novel derivatives?

(Advanced)
Answer :
Computational approaches such as density functional theory (DFT) and molecular docking can predict electronic properties, reactivity, and target binding affinities. For example:

  • Reaction Path Optimization : Quantum mechanical calculations (e.g., IRC analysis) identify transition states and guide solvent/catalyst selection .
  • Structure-Activity Relationship (SAR) Modeling : Machine learning algorithms analyze substituent effects on bioactivity, prioritizing derivatives for synthesis .
    These methods reduce experimental trial-and-error, as demonstrated in analogous piperazine-pyridazine systems .

Which spectroscopic techniques are most effective for confirming structural integrity?

(Basic)
Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., triazole substitution pattern) and piperazine connectivity. NOESY experiments resolve stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (<0.5% threshold) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the sulfonylbenzoyl group .

What strategies address contradictory biological activity data in pyridazine derivatives?

(Advanced)
Answer :
Contradictions often arise from structural nuances or assay variability. Mitigation strategies include:

  • Meta-Analysis : Compare bioactivity across analogs (e.g., substituent effects on the piperazine ring). For example, electron-withdrawing groups (e.g., -SO2_2CF3_3) enhance kinase inhibition vs. electron-donating groups (-OCH3_3) .
  • Standardized Assay Protocols : Use isogenic cell lines and controlled ATP concentrations in kinase assays to minimize variability .
  • Crystallographic Validation : Co-crystallize the compound with its target (e.g., viral protease) to confirm binding mode discrepancies .

What in vitro assays are recommended for initial pharmacological profiling?

(Basic)
Answer :

  • Enzyme Inhibition Assays : Target-specific screens (e.g., HIV-1 protease or bacterial gyrase) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells to assess IC50_{50} values .
  • Solubility/Permeability : HPLC-based kinetic solubility tests and Caco-2 cell monolayers for intestinal absorption potential .

How do substituents on the piperazine ring influence reactivity in nucleophilic substitutions?

(Advanced)
Answer :

  • Electronic Effects : Electron-deficient piperazines (e.g., sulfonyl-substituted) enhance electrophilicity at the pyridazine C-3 position, accelerating nucleophilic attack. Hammett studies show a linear free-energy relationship (ρ = +1.2) for arylpiperazines .
  • Steric Effects : Bulky substituents (e.g., 2,6-difluorophenyl) reduce reaction rates by 40% in SNAr reactions, as shown in analogous systems .
  • Catalyst Optimization : Use of phase-transfer catalysts (e.g., TBAB) improves yields in biphasic systems for hindered substrates .

What purification techniques are optimal for isolating this compound?

(Basic)
Answer :

  • Flash Chromatography : Employ gradient elution (hexane:EtOAc 7:3 → 1:1) to separate regioisomers .
  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high-purity crystals (>99% by HPLC) .
  • Size-Exclusion Chromatography : Remove high-MW impurities (e.g., dimeric byproducts) in polar aprotic solvents .

How can metabolic stability of this compound be evaluated preclinically?

(Advanced)
Answer :

  • Liver Microsome Assays : Incubate with human/rat microsomes (NADPH regeneration system) to measure t1/2_{1/2}. CYP450 inhibition is assessed via IC50_{50} using fluorescent probes .
  • Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) detects phase I/II metabolites, guided by in silico tools like Meteor .
  • Isotope Labeling : 19^{19}F NMR tracks defluorination, a common degradation pathway in sulfonyl-containing analogs .

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